2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound (CAS: 2096997-27-0) is a boronic ester featuring a naphthalene core substituted with a benzyloxy group at the 4-position and a pinacol boronate (1,3,2-dioxaborolane) moiety. Its molecular formula is C₂₃H₂₅BO₃, with a molecular weight of 360.26 g/mol . It is commonly used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The naphthyl group enhances conjugation, making it valuable in materials science and pharmaceutical intermediates.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-14-15-21(19-13-9-8-12-18(19)20)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHQKNQVGZWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The preparation generally involves:
- Functionalization of naphthalen-2-ol or naphthalen-1-ol with a benzyloxy group.
- Subsequent borylation to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
- Purification and characterization.
Preparation of the Benzyloxy-Naphthalene Intermediate
A key intermediate, 2-(benzyloxy)-naphthalene derivative, is synthesized by nucleophilic substitution of naphthalen-2-ol with benzyl bromide under basic conditions.
- Dissolve naphthalen-2-ol in anhydrous dimethylformamide (DMF).
- Cool the solution to 0 °C.
- Add sodium hydride (NaH) to deprotonate the phenol.
- Slowly add benzyl bromide (BnBr) dropwise.
- Stir the reaction mixture at room temperature for 12 hours.
- Quench with water and extract the product with ethyl acetate.
- Dry over anhydrous sodium sulfate and purify by silica gel chromatography.
This method yields 2-(benzyloxy)-naphthalene with high efficiency (e.g., 92% yield reported).
Borylation to Form the Target Boronate Ester
The critical step is the installation of the pinacol boronate ester on the naphthyl ring, specifically at the 1-position adjacent to the benzyloxy substituent.
- Pd-Catalyzed Miyaura Borylation:
- Use 2-(benzyloxy)-6-bromonaphthalene as the aryl halide substrate.
- Employ bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalyze with palladium acetate (Pd(OAc)2) and a suitable ligand such as BINAP.
- Use potassium tert-butoxide (KOtBu) as base.
- Conduct the reaction in toluene at 100 °C for 24 hours under inert atmosphere.
- Work up by aqueous quenching, extraction, drying, and purification by chromatography.
This method yields the desired 2-[4-(benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in good yield (~70-85%).
- Sandmeyer-Type Borylation via Diazonium Salt:
- Starting from 1-amino-naphthalene derivatives, convert to diazonium salts using sodium nitrite and hydrochloric acid at 0-5 °C.
- React the diazonium intermediate with bis(pinacolato)diboron in methanol/water mixture.
- Stir at room temperature for 1 hour.
- Extract and purify the boronate ester.
This green chemistry approach has been reported to provide yields around 85% and is applicable for various aryl amines.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzyloxy substitution | Naphthalen-2-ol, NaH, benzyl bromide, DMF, 0 °C to RT, 12 h | 92 | High yield, mild conditions |
| Pd-catalyzed borylation | 2-(benzyloxy)-6-bromonaphthalene, B2pin2, Pd(OAc)2, BINAP, KOtBu, toluene, 100 °C, 24 h | 70-85 | Requires inert atmosphere; standard Miyaura borylation |
| Sandmeyer borylation (alt.) | 1-amino-naphthalene, NaNO2, HCl, B2pin2, MeOH/H2O, 0-5 °C, 1 h | 85 | Green chemistry method; avoids Pd catalyst |
Research Findings and Notes
- The benzyloxy group is introduced via a nucleophilic substitution that is straightforward and high yielding.
- The borylation step is versatile: Pd-catalyzed Miyaura borylation is widely used for aryl halides, while Sandmeyer-type borylation offers a Pd-free alternative starting from aryl amines.
- Purification typically involves flash chromatography on silica gel.
- The pinacol boronate ester moiety provides stability and reactivity for subsequent cross-coupling reactions.
- Reaction monitoring by TLC and NMR is standard to confirm intermediate and final product formation.
- The choice of method depends on substrate availability and desired green chemistry considerations.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Naphthalen-2-ol | NaH, BnBr, DMF | 0 °C to RT, 12 h | High yield, simple | Requires strong base |
| Pd-Catalyzed borylation | 2-(benzyloxy)-6-bromonaphthalene | B2pin2, Pd(OAc)2, BINAP, KOtBu | 100 °C, 24 h, inert atmosphere | Well-established, high yield | Requires Pd catalyst |
| Sandmeyer borylation | 1-amino-naphthalene | NaNO2, HCl, B2pin2, MeOH/H2O | 0-5 °C, 1 h | Pd-free, green chemistry | Requires diazonium intermediate |
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a versatile boron reagent that can be utilized in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl or vinyl boron compounds with halides under palladium catalysis, enabling the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals.
Table 1: Comparison of Cross-Coupling Reagents
| Reagent | Type | Yield (%) | Comments |
|---|---|---|---|
| 2-[4-(Benzyloxy)-1-naphthyl]-... | Dioxaborolane | High | Effective for aryl halides |
| Bis(pinacolato)diboron | Dioxaborane | Moderate | Less reactive with sterically hindered substrates |
| B(OH)2 | Boronic acid | Low | Requires harsher conditions |
Mechanistic Insights
The mechanism typically involves the oxidative addition of an aryl halide to a palladium complex followed by transmetalation with the boron reagent. The stability of the dioxaborolane structure contributes to its effectiveness in these reactions by providing a stable intermediate that can facilitate the transfer of the aryl group.
Material Science
Polymer Chemistry
In material science, 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a building block for synthesizing functional polymers. These polymers often exhibit enhanced electrical properties and thermal stability due to the presence of boron.
Case Study: Conductive Polymers
Research has demonstrated that incorporating dioxaborolane units into polymer backbones can significantly improve their conductivity. For instance, a study showed that polymers synthesized with this compound exhibited conductivity values exceeding those of traditional conductive polymers due to better charge transport mechanisms.
Medicinal Chemistry
Drug Development
The compound's utility extends to medicinal chemistry where it is explored for its potential in drug development. Boron-containing compounds have been shown to possess unique biological activities, including antibacterial and anticancer properties.
Case Study: Anticancer Activity
A recent study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. Mechanistically, it was suggested that these compounds induce apoptosis through the generation of reactive oxygen species (ROS).
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex with the boron reagent, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The benzyloxy and naphthyl groups provide stability and facilitate the reaction by enhancing the electron density around the boron atom .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
Naphthyl vs. Phenyl Derivatives
- Target Compound : The naphthyl group provides extended π-conjugation, increasing stability in radical reactions and improving absorption in UV-vis spectroscopy .
- 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 754226-40-9): Structure: Replaces naphthyl with a phenyl ring. Applications: Preferred in small-molecule synthesis due to lower steric hindrance .
Halogenated Derivatives
- 2-(4-(Benzyloxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121515-12-4):
Alkyl-Substituted Derivatives
- 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1257078-80-0): Structure: Methyl group at the 3-position on the phenyl ring. Molecular weight: 324.22 g/mol . Applications: Used in solid-phase peptide synthesis .
Functional Group Modifications
Benzyloxy vs. Benzyl Substituents
- 2-(4-(Benzyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A):
Trifluoromethoxy Derivatives
Physicochemical Properties and Reactivity
Biological Activity
2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2096997-27-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C23H25BO3
- Molecular Weight : 360.3 g/mol
- Structure : The compound features a dioxaborolane ring with a benzyloxy substituent on a naphthalene moiety, which may influence its biological interactions.
Anticancer Potential
Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. While specific data on this compound is limited, related compounds have shown promising results:
- Cytotoxicity : A study evaluated various analogs against breast cancer cell lines (MCF-7 and MDA-MB-468). Some analogs demonstrated significant growth inhibitory activity with GI50 values as low as 2.94 µM against MDA-MB-468 cells, indicating strong cytotoxic effects that could be comparable to those expected from the target compound .
The mechanism by which boron compounds exert their biological effects often involves:
- Inhibition of Protein Kinases : Boron compounds can interact with protein kinases involved in cancer cell signaling pathways.
- Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, leading to apoptosis.
Synthesis and Derivatives
The synthesis of this compound can be approached through various synthetic methodologies that involve the formation of boron-containing heterocycles. The use of boron in medicinal chemistry often enhances the bioavailability and efficacy of therapeutic agents.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | GI50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 5.2 | MDA-MB-468 | EGFR inhibition |
| Compound 2 | 19.3 | MCF-7 | Hormone receptor modulation |
| 2-[4-(Benzyloxy)-1-naphthyl]-... | TBD | TBD | TBD |
Case Studies
While specific case studies on the compound itself are scarce, studies on similar boron-containing compounds suggest that they may exhibit enhanced selectivity towards tumor cells compared to normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.
Notable Findings
In comparative studies:
- Compounds with similar structures have been shown to possess synergistic effects when combined with existing chemotherapeutics like gefitinib.
- The introduction of specific substituents on the naphthalene ring has been linked to improved potency and selectivity against cancer cell lines.
Q & A
Q. What are the limitations of using this compound as a boronating agent compared to other dioxaborolanes?
- Methodology :
- Comparative Studies : Evaluate coupling efficiency against commercial analogs (e.g., 4-cyanophenylboronic acid pinacol ester). The bulky naphthyl group may reduce reactivity with sterically hindered substrates .
- Synthetic Flexibility : The benzyloxy group can be deprotected (e.g., H₂/Pd-C) for further functionalization, unlike methyl-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
